Superior P2Y₆R Antagonist Potency of 6‑Fluoro‑2H‑chromene vs. 6‑Chloro‑, 6‑Bromo‑ and 6‑Iodo Analogs
In a direct head‑to‑head comparison within the 3‑nitro‑2‑(trifluoromethyl)‑2H‑chromene series, the 6‑fluoro analogue (compound 11) inhibited UDP‑induced Ca²⁺ transients in human P2Y₆R‑expressing 1321N1 astrocytoma cells with an IC₅₀ of 1.15 ± 0.33 µM [1]. The corresponding 6‑chloro (12, IC₅₀ 1.79 ± 0.43 µM), 6‑bromo (3, IC₅₀ 3.49 ± 1.54 µM) and 6‑iodo (8, IC₅₀ 4.00 ± 1.59 µM) analogues showed progressively weaker antagonism [1].
| Evidence Dimension | Human P2Y₆R antagonist potency (IC₅₀, µM ± SEM) |
|---|---|
| Target Compound Data | 6‑F (11): 1.15 ± 0.33 µM |
| Comparator Or Baseline | 6‑Cl (12): 1.79 ± 0.43 µM; 6‑Br (3): 3.49 ± 1.54 µM; 6‑I (8): 4.00 ± 1.59 µM |
| Quantified Difference | 6‑F is 1.6‑fold more potent than 6‑Cl, 3.0‑fold more potent than 6‑Br, and 3.5‑fold more potent than 6‑I |
| Conditions | Ca²⁺ mobilization assay in 1321N1 astrocytoma cells expressing recombinant human P2Y₆R; agonist: 100 nM UDP |
Why This Matters
For P2Y₆R antagonist screening cascades, selecting the 6‑fluoro congener provides the highest potency among monohalogenated 2H‑chromenes, reducing the concentration required for target engagement.
- [1] Jung YH, et al. Bioorg Med Chem Lett. 2022;75:128981. Table 1; text p. 155‑158. View Source
